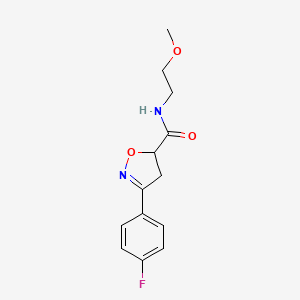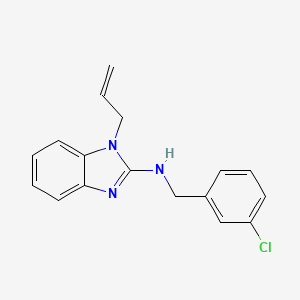![molecular formula C21H18BrN3OS B11423798 3-benzyl-8-(3-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423798.png)
3-benzyl-8-(3-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines, which are heterocyclic compounds containing a thiadiazine ring fused to a pyridine ring.
- The specific structure of this compound includes a benzylic group (benzyl), a bromophenyl group, and a cyano (carbonitrile) functional group.
- It exhibits interesting chemical properties due to its fused ring system and substituents.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the construction of the pyrido[2,1-b][1,3,5]thiadiazine core followed by functionalization.
Reaction Conditions: The specific conditions depend on the synthetic route chosen. For example, a key step might involve cyclization of appropriate precursors under controlled temperature and solvent conditions.
Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthesis for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) can reveal potential therapeutic applications.
Medicine: It might serve as a lead compound for drug development.
Industry: Applications in materials science, catalysis, or organic electronics are possible.
Mechanism of Action
- The compound’s effects depend on its specific targets. For instance:
- If it interacts with enzymes, it could inhibit or activate specific pathways.
- If it binds to receptors, it might modulate cellular responses.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the fused ring system, specific substituents, or reactivity.
Similar Compounds: While I don’t have a direct list, related compounds include other pyrido[2,1-b][1,3,5]thiadiazines or benzylic derivatives.
Remember that this compound’s properties and applications are actively explored in scientific literature, and ongoing research may reveal additional insights.
Properties
Molecular Formula |
C21H18BrN3OS |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-benzyl-8-(3-bromophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18BrN3OS/c22-17-8-4-7-16(9-17)18-10-20(26)25-13-24(12-15-5-2-1-3-6-15)14-27-21(25)19(18)11-23/h1-9,18H,10,12-14H2 |
InChI Key |
BRUXCQCRNZPGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11423722.png)
![2-[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11423729.png)
![1-(2-ethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11423734.png)
![7-[(1H-Benzimidazol-2-ylthio)methyl]-2-(methylthio)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11423744.png)
![4-methyl-N-{3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11423750.png)

![2-(ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11423756.png)
![5-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11423764.png)
![2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11423776.png)
![N'-[(2-Methoxyphenyl)methyl]-N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}ethanediamide](/img/structure/B11423777.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenyl-N-(propan-2-yl)propanamide](/img/structure/B11423793.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[(4-oxo-4H-chromen-3-yl)methylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11423794.png)

